![molecular formula C14H20BrNZn B14876958 4-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14876958.png)
4-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic reagent. The presence of tetrahydrofuran as a solvent stabilizes the organozinc species, making it more reactive and easier to handle in laboratory settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide typically involves the reaction of 4-bromobenzyl chloride with N-methylcyclohexylamine to form the corresponding amine. This intermediate is then treated with zinc bromide in the presence of a base, such as lithium chloride, in tetrahydrofuran to yield the desired organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide undergoes several types of reactions, including:
Cross-coupling reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Substitution reactions: The compound can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Common Reagents and Conditions
Palladium catalysts: Often used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc species.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the coupling reactions .
Scientific Research Applications
4-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the presence of a palladium catalystThe molecular targets and pathways involved include the activation of the palladium catalyst and the formation of a palladium-phenyl intermediate, which then reacts with the electrophilic carbon to form the final product .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- Phenylzinc bromide
- Benzylzinc bromide
Uniqueness
4-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide is unique due to the presence of the N-methylcyclohexylamino group, which can influence the reactivity and selectivity of the compound in various reactions. This structural feature distinguishes it from other organozinc compounds and can lead to different reaction outcomes and applications .
Properties
Molecular Formula |
C14H20BrNZn |
---|---|
Molecular Weight |
347.6 g/mol |
IUPAC Name |
bromozinc(1+);N-methyl-N-(phenylmethyl)cyclohexanamine |
InChI |
InChI=1S/C14H20N.BrH.Zn/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;;/h4-5,8-9,14H,3,6-7,10-12H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
QIGUQOYQNXLYLQ-UHFFFAOYSA-M |
Canonical SMILES |
CN(CC1=CC=[C-]C=C1)C2CCCCC2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.